molecular formula C5H11O3V- B14491960 Ethoxymethoxyethane;oxovanadium CAS No. 64001-74-7

Ethoxymethoxyethane;oxovanadium

Cat. No.: B14491960
CAS No.: 64001-74-7
M. Wt: 170.08 g/mol
InChI Key: MVZHXQXAPGZXRJ-UHFFFAOYSA-N
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Description

Overview of Oxovanadium Complexes in Inorganic and Organometallic Chemistry

Oxovanadium complexes are a significant area of study in inorganic and organometallic chemistry. They are characterized by the presence of a vanadium-oxygen bond, most commonly the highly stable vanadyl ion (VO²⁺). tandfonline.com The coordination chemistry of vanadium is extensive, with the metal able to exist in various oxidation states, from +2 to +5. tandfonline.comresearchgate.net These complexes can be synthesized with a wide range of organic ligands, which allows for the fine-tuning of their electronic and structural properties. researchgate.net The geometry of these complexes is often square pyramidal or distorted octahedral. nih.govtandfonline.com

Academic Significance of Oxovanadium Species in Catalysis and Materials Science

The academic and industrial significance of oxovanadium species is well-established, particularly in the fields of catalysis and materials science.

In Catalysis:

Oxovanadium complexes are effective catalysts for various organic reactions, including the oxidation of sulfides and alcohols, and epoxidation. mdpi.comtandfonline.com

They play a role in C-H activation and oxidative halogenation. tandfonline.com

Recent research has highlighted their use in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates, which is a valuable process for CO₂ utilization. nih.govrsc.org

Some oxovanadium microclusters have been shown to catalyze olefin oligomerization. nih.gov

In Materials Science:

Vanadium oxides are studied for their unique electrical, optical, and magnetic properties, which can be manipulated for various applications. acs.org

The combination of oxovanadium complexes with semiconductors is being explored for innovative electronics, including in-memory, neuromorphic, and quantum computing applications. rsc.org

Rationale for Dedicated Research on Ethoxymethoxyethane;oxovanadium

Without any existing research, one can only speculate on a hypothetical rationale. In general, research into new coordination complexes is driven by the desire to create novel materials with specific catalytic, electronic, or biological properties. The choice of a ligand like ethoxymethoxyethane would be unconventional, and its potential coordinating properties and the stability of the resulting complex would be unknown without experimental investigation.

Due to the absence of any data, no further sections of the requested article can be developed.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64001-74-7

Molecular Formula

C5H11O3V-

Molecular Weight

170.08 g/mol

IUPAC Name

ethoxymethoxyethane;oxovanadium

InChI

InChI=1S/C5H11O2.O.V/c1-3-6-5-7-4-2;;/h5H,3-4H2,1-2H3;;/q-1;;

InChI Key

MVZHXQXAPGZXRJ-UHFFFAOYSA-N

Canonical SMILES

CCO[CH-]OCC.O=[V]

Origin of Product

United States

Synthetic Methodologies for Ethoxymethoxyethane;oxovanadium and Analogous Oxovanadium Ether Complexes

Direct Synthesis Routes to Ethoxymethoxyethane;oxovanadium

The direct synthesis of this compound and its analogs can be achieved through several reliable pathways, primarily utilizing common vanadium starting materials.

Vanadyl sulfate (B86663) (VOSO₄) is a widely used precursor for the synthesis of oxovanadium(IV) complexes. The reaction of vanadyl sulfate with ligands in a suitable solvent is a common method. In the context of forming a complex with ethoxymethoxyethane, this ether ligand would likely coordinate to the vanadium center. However, the relatively weak coordinating ability of simple ethers often necessitates the presence of other, stronger ancillary ligands to form a stable complex.

For instance, studies on the reaction of vanadyl sulfate with diperoxovanadate in the presence of a multidentate ligand like ethylenediaminetetraacetic acid (EDTA) have shown the formation of stable, dinuclear peroxovanadates(V). researchgate.net In a hypothetical synthesis of an ethoxymethoxyethane complex, a similar approach could be employed where ethoxymethoxyethane acts as a solvent or co-ligand, potentially influencing the coordination sphere of the vanadium center. The presence of a stronger, chelating ancillary ligand would be crucial for the isolation of a stable product. The reaction is often accompanied by the release of oxygen, which can be inhibited by various organic ligands. researchgate.net

Table 1: Representative Reaction Conditions for Oxovanadium Complex Synthesis from Vanadyl Sulfate

PrecursorLigand SystemSolventKey ObservationResulting Complex Type
Vanadyl SulfateDiperoxovanadate, EDTAWaterLoss of vanadyl sulfate's visible absorption spectrumDinuclear heteroligand peroxovanadates(V) researchgate.net
Vanadyl SulfateSchiff base ligandsMethanol (B129727)/WaterFormation of colored precipitatesMononuclear or binuclear oxovanadium(IV) Schiff base complexes biomedres.us

Vanadium(V) oxytrichloride (VOCl₃) serves as a versatile starting material for the synthesis of oxovanadium(V) complexes. nih.govumsl.edu This reactive compound can readily react with alkoxyalcohols, such as the parent alcohol of ethoxymethoxyethane (2-methoxyethanol), through the elimination of HCl. nih.gov This method provides a direct route to mixed alkoxyalkoxo chloro complexes of vanadium(V).

An alternative and often cleaner method involves the salt metathesis reaction between VOCl₃ and the corresponding lithium alkoxide of the desired ether-alcohol. nih.gov This approach avoids the generation of HCl and can lead to higher yields and purer products. X-ray diffraction studies of analogous complexes, such as those derived from 2-methoxyethanol (B45455) and 2-ethoxyethanol, have revealed dimeric structures with bridging chloride ligands and intramolecular coordination of the ether oxygen. nih.gov

Table 2: Comparison of Synthetic Routes Using VOCl₃ for Alkoxyalkoxo Chloro Vanadium(V) Complexes

Reactant with VOCl₃Reaction TypeByproductTypical Product StructureReference
Alkoxyalcohol (e.g., 2-methoxyethanol)HCl eliminationHClDimer with chloride bridges nih.gov nih.gov
Lithium Alkoxide (e.g., Lithium 2-methoxyethoxide)Salt metathesisLiClDimer with chloride bridges nih.gov nih.gov

Ligand Design Principles in Oxovanadium Complexation

The design of ligands is a critical aspect of synthesizing oxovanadium complexes with specific geometries and properties. The steric and electronic characteristics of the ligands directly influence the coordination environment of the vanadium center.

The steric bulk and electronic properties of ligands, including those containing ether functionalities, are determinant factors in the final structure of a metal complex. nih.govrsc.org For oxovanadium complexes, ligands with varying steric hindrance can lead to different coordination geometries. For example, density functional theory (DFT) studies on oxovanadium(IV) complexes with sterically crowded Schiff base ligands have shown that the vanadium(IV) center can adopt either a distorted square pyramidal or a distorted trigonal bipyramidal geometry depending on the ligand structure. researchgate.netdergipark.org.tr

In the case of ether-containing ligands like ethoxymethoxyethane, the flexibility of the ether chain and the steric hindrance around the coordinating oxygen atom will influence its ability to bind to the vanadium center. The electron-donating nature of the ether oxygen can stabilize the vanadium center, but its relatively weak Lewis basicity means it may be displaced by stronger donor ligands. The coordination of the ether can lead to the formation of five- or six-coordinate complexes, often with a distorted geometry. dergipark.org.tr The interplay of steric and electronic effects is crucial in determining whether the ether group coordinates in an intramolecular fashion or acts as a bridging ligand between two metal centers. nih.govescholarship.org

Ancillary ligands, which are ligands other than the primary one of interest (in this case, ethoxymethoxyethane), play a crucial role in fine-tuning the coordination sphere of the vanadium atom. nih.govrsc.org These ligands can influence the stability, solubility, and reactivity of the resulting complex. The choice of ancillary ligand can affect the nuclearity of the complex, leading to the formation of mononuclear, dinuclear, or polynuclear species. rsc.org

For example, in the synthesis of oxovanadium(V) compounds with aroylhydrazone ligands, the use of different ancillary alkoxide ligands (methoxide, ethoxide, etc.) resulted in the formation of either tetranuclear or polynuclear architectures. rsc.org Similarly, the reaction of chloride-bridged oxovanadium(V) dimers with donor ligands like tetrahydrofuran (B95107) can lead to the cleavage of the chloride bridges and the formation of six-coordinate monomers. nih.gov In contrast, reactions with phosphorus and nitrogen donors can induce the reduction of the vanadium(V) center. nih.gov The strategic selection of ancillary ligands is therefore a powerful tool for controlling the structure and properties of oxovanadium complexes.

Advanced Synthetic Techniques for Oxovanadium Complex Formation

Beyond traditional solution-phase synthesis, advanced techniques are being employed to create novel oxovanadium complexes with tailored properties. These methods can offer advantages in terms of efficiency, environmental impact, and the ability to generate complex architectures.

One such approach is the use of in situ methods, where the ligand is formed in the presence of the metal ion, which can act as a template. researchgate.net This technique has been successfully used to synthesize oxovanadium(IV) complexes with macrocyclic ligands.

"Green chemistry" principles are also being applied to the synthesis of oxovanadium complexes. This involves using environmentally benign solvents like water, employing low-cost and renewable starting materials, and minimizing the generation of toxic waste. nih.gov An example is the synthesis of an oxovanadium(IV)-bis(abietate) complex from pine resin and an aqueous solution of vanadium(III) chloride, which proceeds without organic solvents. nih.gov

Furthermore, techniques such as coordination-driven self-assembly are powerful for constructing complex metallosupramolecular architectures. rsc.org The final structure is governed by factors like the metal's preferred coordination geometry and the ligand's denticity and flexibility. Post-synthetic modification of initially formed complexes is another advanced strategy to access new structures and functionalities. acs.org

Template Condensation Strategies Utilizing Vanadyl Ions

The vanadyl ion (VO²⁺) often serves as a template in the synthesis of macrocyclic and other complex organic ligands. This templating effect is crucial in directing the condensation of smaller molecules to form a specific ligand that coordinates to the metal ion. While direct template synthesis of a simple ether complex like this compound is less common than for macrocycles, the underlying principles can be adapted.

In a typical template synthesis, the vanadyl salt, such as vanadyl sulfate (VOSO₄), is reacted with the precursor molecules that will form the final ligand. The metal ion organizes the precursors in a favorable geometry for the subsequent cyclization or condensation reaction. For instance, in the synthesis of macrocyclic complexes, a dicarbonyl compound and a diamine are often condensed in the presence of the vanadyl ion. nih.govrsc.org

For a simpler, non-macrocyclic ether complex like this compound, a hypothetical template approach could involve the reaction of a vanadium precursor with components that would form the ethoxymethoxyethane ligand in situ. However, a more direct approach, as detailed in the synthesis of analogous complexes like oxovanadium(IV) with oxydiacetate (an ether-containing dicarboxylate), involves the reaction of a vanadium source with the pre-formed ligand. acs.org In this case, the vanadyl ion still directs the coordination of the ligand around it.

The general reaction for the formation of an oxovanadium(IV) ether complex can be represented as:

VO²⁺ + L → [VO(L)]²⁺

Where L is the ether-containing ligand. The reaction is typically carried out in a suitable solvent, often water or an alcohol, to facilitate the dissolution of the reactants. acs.orgresearchgate.net

"In Situ" Preparation Methods for Macrocyclic Oxovanadium(IV) Complexes

"In situ" methods are a cornerstone of synthesizing macrocyclic oxovanadium(IV) complexes and provide a valuable framework for understanding the formation of other oxovanadium complexes. nih.govrsc.orgresearchgate.net In this approach, the macrocyclic ligand is formed around the central vanadyl ion from simpler, acyclic precursors. The metal ion is not just a template but an integral part of the reaction, stabilizing the intermediates and driving the reaction towards the formation of the macrocyclic product. semanticscholar.org

A common "in situ" preparation involves a multi-component reaction. For example, a dialdehyde (B1249045) or diketone can be reacted with a diamine in the presence of a vanadyl salt. nih.govrsc.org The reaction is typically carried out under reflux in a solvent like methanol or ethanol (B145695). researchgate.netsemanticscholar.org The general scheme for such a reaction is:

VOSO₄ + 2 R¹(CHO)₂ + 2 H₂N-R²-NH₂ → [VO(mac)]SO₄ + 4 H₂O

where R¹ and R² are organic linkers and 'mac' represents the resulting tetraaza macrocyclic ligand.

These "in situ" methods are highly efficient and often lead to high yields of the desired macrocyclic complex. semanticscholar.org The resulting complexes are typically colored precipitates that can be isolated by filtration. researchgate.net While this method is predominantly used for macrocycles, the principle of forming the ligand in the presence of the metal ion can be applied to the synthesis of other complex oxovanadium compounds.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of oxovanadium ether complexes hinges on the careful optimization of reaction conditions and the implementation of effective isolation and purification procedures.

Optimization of Reaction Conditions:

Several factors can be varied to optimize the yield and purity of the desired oxovanadium complex. These include the choice of solvent, reaction temperature, reaction time, and the molar ratio of the reactants.

Solvent: The choice of solvent is critical and depends on the solubility of the reactants. For many oxovanadium complexes, alcohols like methanol and ethanol, or aqueous mixtures, are used. nih.govresearchgate.netsemanticscholar.org For some systems, other polar solvents may be employed.

Temperature and Time: Many syntheses of oxovanadium complexes, particularly "in situ" preparations, are carried out under reflux for several hours to ensure the completion of the reaction. rsc.orgresearchgate.netsemanticscholar.org The optimal temperature and time are determined empirically for each specific reaction.

Reactant Ratio: The stoichiometry of the reactants is a key parameter. In template syntheses, the molar ratio of the vanadium salt to the ligand precursors is carefully controlled to favor the formation of the desired complex. nih.govrsc.org

Parameter Typical Range/Value Effect on Synthesis Reference
Solvent Methanol, Ethanol, WaterAffects solubility of reactants and product, can influence reaction pathway. nih.govresearchgate.netsemanticscholar.org
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rate but may also lead to decomposition. rsc.orgresearchgate.netsemanticscholar.org
Time 1 to 20 hoursSufficient time is needed for reaction completion. semanticscholar.org
Reactant Ratio 1:1 to 1:2 (Vanadium:Ligand Precursors)Crucial for obtaining the desired stoichiometry in the final complex. nih.govrsc.org

Isolation and Purification Procedures:

Once the reaction is complete, the oxovanadium complex needs to be isolated from the reaction mixture and purified.

Isolation: The product, which is often a colored precipitate, is typically isolated by filtration. researchgate.netsemanticscholar.org The solid is then washed to remove any unreacted starting materials and byproducts.

Purification: Common purification techniques include washing the isolated solid with suitable solvents. A mixture of methanol and ethanol is frequently used for washing. nih.govresearchgate.net Recrystallization from an appropriate solvent can be employed to obtain a highly pure crystalline product. The purity of the complex is then confirmed using various analytical techniques such as elemental analysis and spectroscopy. nih.govsemanticscholar.org

Procedure Description Common Solvents/Methods Reference
Isolation Separation of the solid product from the reaction mixture.Filtration researchgate.netsemanticscholar.org
Washing Removal of impurities from the surface of the isolated product.Methanol, Ethanol, Methanol/Ethanol mixtures nih.govresearchgate.net
Purification Further purification to obtain a high-purity product.Recrystallization researchgate.net

Structural Characterization and Elucidation of Ethoxymethoxyethane;oxovanadium

Advanced Spectroscopic Analysis

Spectroscopy provides invaluable insight into the electronic structure, bonding, and molecular geometry of the complex in both solid and solution states.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes, including V=O Stretching and Ether Coordination

FTIR spectroscopy is a primary tool for identifying the key functional groups within the complex. The most diagnostic feature in the infrared spectrum of an oxovanadium complex is the strong absorption band corresponding to the vanadium-oxygen double bond (V=O) stretch. nih.govallresearchjournal.com This vibration typically occurs in the 900–1000 cm⁻¹ region. nih.govias.ac.in For a five-coordinate square pyramidal oxovanadium(IV) complex, the V=O stretch is expected near the upper end of this range.

Coordination of the bidentate ether ligand, ethoxymethoxyethane, to the vanadium center is expected to influence the electronic environment and, consequently, the V=O bond strength. The ether oxygens act as electron donors to the vanadium center. This donation of electron density into the d-orbitals of vanadium results in increased electron-electron repulsion with the V=O bond, causing it to lengthen and weaken. art-xy.comaskanacademic.com This weakening is observed as a red shift (decrease in wavenumber) of the ν(V=O) band compared to a hypothetical uncoordinated species. askanacademic.com The magnitude of this shift for an oxygen-donor ligand like an ether is generally modest, often in the range of 5-10 cm⁻¹. askanacademic.com

Furthermore, coordination of the ethoxymethoxyethane ligand would be evidenced by changes in the C-O-C stretching vibrations of the ether itself, which typically appear in the 1250-1050 cm⁻¹ range. A shift in these bands compared to the free ligand would confirm the coordination of the ether oxygen atoms to the vanadium center.

Table 1: Representative FTIR Vibrational Frequencies for an Oxovanadium(IV)-Ether Complex

Vibrational ModeExpected Frequency Range (cm⁻¹)Assignment
ν(V=O)960 - 990Vanadium-Oxygen Double Bond Stretch nih.govart-xy.com
ν(C-O-C)1050 - 1250Asymmetric and Symmetric Ether Stretch (shifted upon coordination)
ν(V-O)450 - 550Vanadium-Ligand (Ether Oxygen) Stretch allresearchjournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Interpretation

The electronic spectrum of an oxovanadium(IV) (a d¹ system) complex provides information about the d-orbital splitting caused by the ligand field. Typically, oxovanadium(IV) complexes exhibit several d-d transitions, although they can be weak and sometimes obscured by more intense charge-transfer bands. rsc.org In a square-pyramidal geometry, three d-d electronic transitions are theoretically possible. ias.ac.in

For an ethoxymethoxyethane complex, one would expect to observe low-intensity bands in the visible region (500-800 nm) corresponding to these d-d transitions. rsc.orgrsc.org More intense bands observed in the ultraviolet region (below 400 nm) are generally assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to an empty d-orbital on the vanadium center. nih.govrsc.org The precise energies of these transitions are sensitive to the nature of the coordinating ligands. The coordination of the two ether oxygen atoms from ethoxymethoxyethane would establish the ligand field, and the resulting spectrum would be characteristic of an oxovanadium(IV) center in an O-donor environment.

Table 2: Typical Electronic Transitions in Oxovanadium(IV) Complexes

Wavelength Range (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
500 - 800< 100d-d Transitions rsc.orgbath.ac.uk
350 - 450> 1000Ligand-to-Metal Charge Transfer (LMCT) nih.govrsc.org
< 350> 1000Intraligand (π → π*) Transitions nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium Oxidation State and Local Geometry

EPR spectroscopy is an exceptionally powerful tool for studying paramagnetic oxovanadium(IV) complexes, which possess a single unpaired electron (S=1/2). udel.edu The spectrum is characterized by a distinctive eight-line pattern, which arises from the hyperfine coupling of the electron spin with the ⁵¹V nucleus (I=7/2, 100% natural abundance). nih.govchemrxiv.org This eight-line signal is a definitive signature of a monomeric vanadium(IV) species. allresearchjournal.com

Analysis of the EPR spectrum yields the g-values and the hyperfine coupling constants (A), which are anisotropic and sensitive to the coordination environment. For oxovanadium(IV) complexes in a frozen solution or powder form, the spectrum typically shows axial symmetry, allowing for the determination of parameters parallel (g∥, A∥) and perpendicular (g⊥, A⊥) to the principal molecular axis, which is aligned with the V=O bond. The values of these parameters provide detailed information about the nature of the ligands coordinated to the vanadium ion. For ligands with oxygen donor atoms, such as ethoxymethoxyethane, the hyperfine coupling constant A∥ is expected to be in a characteristic range, reflecting the electronic influence of the ether coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Dynamics

The utility of NMR spectroscopy depends critically on the oxidation state of the vanadium center. For the paramagnetic oxovanadium(IV) state, the unpaired electron typically causes significant broadening of NMR signals, often rendering them unobservable or difficult to interpret. nih.govrsc.org

However, if the complex exists in or is converted to the diamagnetic oxovanadium(V) state, NMR becomes a highly informative technique. nih.govacs.org In this case, ¹H and ¹³C NMR spectroscopy would allow for the complete assignment of the ethoxymethoxyethane ligand. The chemical shifts and coupling constants would confirm the binding of the ligand to the metal center and could provide insights into the conformation of the chelate ring in solution. Furthermore, variable-temperature NMR experiments could reveal dynamic processes, such as ligand exchange or conformational flexing. ⁵¹V NMR spectroscopy would also be possible for a V(V) species, with the chemical shift being highly sensitive to the coordination number and the types of donor atoms. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Oligomerization Studies

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. nih.gov The fragmentation pattern observed in tandem MS/MS experiments can further elucidate the structure by showing the sequential loss of ligands or parts of ligands. nih.gov Mass spectrometry is also a valuable tool for studying aggregation. The presence of ions at higher m/z values corresponding to dimeric or oligomeric species, such as [2M+H]⁺, could indicate that the complex tends to self-associate in solution or in the gas phase. nih.gov

X-ray Diffraction Studies

For an [VO(ethoxymethoxyethane)X₂] type complex (where X is a monodentate ligand like chloro or acetylacetonate), a five-coordinate, square-pyramidal geometry is most likely. The V=O group would occupy the apical position, with the bidentate ethoxymethoxyethane ligand and the two other ligands occupying the four equatorial sites. A six-coordinate, distorted octahedral geometry is also a common alternative, where a solvent molecule or another ligand binds in the position trans to the oxo group. researchgate.net

Analysis of the crystal structure would confirm the bidentate coordination of the ethoxymethoxyethane ligand, showing the V-O bond distances for the two coordinated ether oxygens. These distances provide direct insight into the strength of the coordination. The V=O bond length is also a key parameter, typically around 1.6 Å. nih.gov

Table 3: Hypothetical X-ray Crystallographic Data for a Monoclinic Crystal System of an Oxovanadium(IV)-Ether Complex

ParameterHypothetical Value
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/c nih.gov
a (Å)8.0 - 10.0
b (Å)8.5 - 12.0
c (Å)13.0 - 15.0
β (°)94.0 - 100.0
V=O Bond Length (Å)~1.60 nih.gov
V-O(ether) Bond Length (Å)2.00 - 2.15 nih.gov

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification and Nanoscale Features

No powder X-ray diffraction (XRD) patterns for "Ethoxymethoxyethane;oxovanadium" are available in the scientific literature. XRD is a fundamental technique for confirming the crystalline phase of a bulk sample and providing insights into its purity and nanoscale characteristics. The absence of this data further indicates that the compound has not been prepared and characterized.

Elemental Analysis for Empirical Formula Validation

Elemental analysis data for "this compound" is not documented. This analytical technique is crucial for determining the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound, thereby validating its empirical formula. Without a synthesized sample, such analysis cannot be performed.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials and Stability

There are no reports on the electrochemical properties of "this compound." Techniques such as cyclic voltammetry are used to study the redox behavior of chemical compounds, providing information on their oxidation and reduction potentials and the stability of different oxidation states. This information remains unknown for the specified compound.

Coordination Chemistry and Molecular Architecture of Oxovanadium Ether Complexes

Vanadium Oxidation States and Electronic Configurations in Ethoxymethoxyethane;oxovanadium

Vanadium is a transition metal known for its ability to exist in multiple oxidation states, including +2, +3, +4, and +5. libretexts.orglibretexts.orgwikipedia.orgchemguide.co.uk Each of these states imparts a distinct color to its compounds in solution. libretexts.orgwikipedia.org The most common oxidation states in the context of oxovanadium ether complexes are +4 and +5. nih.govrsc.org

In oxovanadium(IV) complexes, the vanadium center possesses a d¹ electronic configuration. rsc.org This single d-electron is typically located in the dxy orbital, giving rise to a paramagnetic nature. rsc.org The presence of the strongly donating oxo ligand significantly influences the electronic structure.

The oxovanadium(V) state, with a d⁰ electronic configuration, is also prevalent. nih.govrsc.org These complexes are diamagnetic. The transition between the +4 and +5 oxidation states is a key feature of oxovanadium chemistry, often achievable through redox reactions. wikipedia.org For instance, oxovanadium(IV) complexes can be oxidized to dioxovanadium(V) species. nih.govrsc.org

Geometrical Arrangements around the Oxovanadium Center

The coordination geometry around the vanadium atom in this compound is a critical determinant of its reactivity and properties. The coordination number and the spatial arrangement of the ligands are influenced by factors such as the oxidation state of the vanadium and the nature of the coordinating ligands.

Five-Coordinate Geometries (e.g., Square Pyramidal, Distorted Square Pyramidal)

A five-coordinate geometry is very common for oxovanadium(IV) complexes. nih.govrsc.org The most frequently observed arrangement is the square pyramidal geometry. nih.govrsc.org In this configuration, the oxo group occupies the apical position, with the four other coordinating atoms from the ligands forming the square base. nih.govrsc.org An example of a five-coordinate vanadyl complex is vanadyl acetylacetonate, which has a distorted square pyramidal structure. wikipedia.org Distortions from the ideal square pyramidal geometry are also common. nih.govresearchgate.netcu.edu.eg

Six-Coordinate Geometries (e.g., Distorted Octahedral)

Six-coordinate geometries, typically in the form of a distorted octahedron, are also observed in oxovanadium complexes. wikipedia.orgrsc.orgwikipedia.orgresearchgate.net This often occurs when a sixth ligand coordinates to the vanadium center, usually in the position trans to the oxo ligand. rsc.org The binding of this sixth ligand is often weak. wikipedia.org In some instances, the coordination of a solvent molecule can lead to a six-coordinate complex. researchgate.net

Influence of Ligand Denticity on Coordination Number and Stereochemistry

The denticity of the ligand, which refers to the number of donor atoms from a single ligand that bind to the central metal ion, plays a crucial role in determining the final coordination number and stereochemistry of the complex. rsc.org For instance, a tridentate ligand can coordinate to the vanadium center along with the oxo group and another monodentate ligand to form a five-coordinate complex. rsc.org The flexibility and steric bulk of the ligand also influence the arrangement of the ligands around the metal center, leading to different isomers (e.g., mer and fac conformations). researchgate.netrsc.org

Computational and Theoretical Investigations of Ethoxymethoxyethane;oxovanadium

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational research on oxovanadium(IV) complexes due to its favorable balance of accuracy and computational cost. It is routinely used to model geometries, electronic structures, and spectroscopic properties.

A fundamental step in the computational study of any molecule is the determination of its most stable three-dimensional structure. DFT calculations are employed to perform geometry optimizations, locating the minimum energy structures on the potential energy surface. For oxovanadium(IV) complexes, the coordination geometry is typically a five-coordinate, distorted square pyramidal (dsp) structure, with the oxo-group occupying the axial position. dergipark.org.trresearchgate.net However, distorted trigonal bipyramidal (dtbp) arrangements are also possible, depending on the steric and electronic properties of the coordinating ligands. dergipark.org.trresearchgate.net

In the case of ethoxymethoxyethane coordinating to an oxovanadium(IV) center, several conformers could exist due to the flexible nature of the ether ligand. DFT calculations can be used to:

Optimize Geometries: The initial structures of possible conformers are fully optimized without symmetry constraints. Common functional and basis set combinations for such tasks include B3LYP with a mixed basis set like LANL2DZ for the vanadium atom and 6-31G* or a larger variant for the other atoms. dergipark.org.trnih.govrsc.org

Analyze Stability: The relative energies of the optimized conformers are compared to identify the most stable arrangement. The global minimum structure is predicted to be the most abundant species under thermal equilibrium.

Calculate Structural Parameters: Key bond lengths and angles are calculated. The V=O bond is typically short and strong, with a calculated bond length in the range of 1.58–1.62 Å. The coordination of the ether oxygen atom would be characterized by a longer, weaker V-O(ether) bond. The structural parameters obtained from these calculations are often in excellent agreement with experimental data from X-ray crystallography for similar complexes. nih.govrsc.org

Table 1: Representative Optimized Geometric Parameters for a Model Oxovanadium(IV)-Ether Complex (Note: This table presents typical data based on DFT calculations of analogous systems, as specific data for Ethoxymethoxyethane;oxovanadium is not available.)

ParameterOptimized Value (B3LYP/LANL2DZ)
Bond Lengths (Å)
V=O1.605
V-O (ether)2.150
V-O (other ligands)1.970
Bond Angles (°)
O=V-O (ether)98.5
O(ether)-V-O(basal)85.0
O(basal)-V-O(basal)90.5 / 155.0

Understanding the electronic structure is key to predicting a complex's reactivity and spectroscopic behavior. DFT provides valuable insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For a d¹ oxovanadium(IV) complex, the HOMO is typically the singly occupied molecular orbital (SOMO), which is primarily composed of the vanadium d_xy orbital, located in the plane perpendicular to the V=O bond. The LUMO and higher virtual orbitals are usually comprised of other vanadium d-orbitals (d_x²-y², d_z², d_xz, d_yz). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr

Charge and Spin Distribution: Natural Bond Orbital (NBO) analysis or other population analysis methods can be used to calculate the partial atomic charges on each atom. This reveals the charge distribution and the extent of charge transfer between the vanadium center and the ligands. Spin density calculations show the localization of the unpaired electron. nih.gov In oxovanadium(IV) complexes, the spin density is predominantly localized on the vanadium(IV) center, confirming its d¹ character, a finding that supports experimental EPR results. nih.govnih.gov

Table 2: Typical Electronic Properties for a Model Oxovanadium(IV)-Ether Complex (Note: This table presents typical data based on DFT calculations of analogous systems.)

PropertyCalculated Value
HOMO (SOMO) Energy-5.8 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap (ΔE)2.6 eV
NBO Charge on V+1.45
NBO Charge on O (oxo)-0.65
Spin Density on V+1.10

A significant strength of DFT is its ability to predict spectroscopic parameters that can be directly compared with experimental measurements, thereby validating the computational model.

Vibrational Frequencies: Frequency calculations are performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum. A key diagnostic feature for oxovanadium complexes is the V=O stretching frequency, which appears as a strong band in the IR spectrum, typically between 950 and 1000 cm⁻¹. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. The calculated V=O stretching frequencies for various complexes show good agreement with experimental data. dergipark.org.tr

EPR g-factors: Oxovanadium(IV) complexes are paramagnetic (S=1/2) and thus EPR active. DFT calculations can predict the components of the g-tensor (g_x, g_y, g_z) and the hyperfine coupling constants. These calculations require specialized methods and basis sets but can provide excellent correlation with experimental EPR spectra, helping to confirm the proposed geometry and electronic structure. nih.gov For many oxovanadium(IV) complexes, the calculated g-factors are found to be around 1.98, which correlates well with experimental observations. nih.gov

Advanced Computational Methods in Oxovanadium Chemistry

While DFT is a versatile tool, more sophisticated and computationally intensive methods are sometimes required for higher accuracy or to model complex phenomena.

Coupled-cluster (CC) theory is a high-level ab initio method that provides a more accurate description of electron correlation than standard DFT functionals. wikipedia.org Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are often considered the "gold standard" in quantum chemistry for small to medium-sized molecules. wikipedia.org

In the context of oxovanadium chemistry, CC calculations can be used to:

Benchmark DFT results: By comparing DFT-calculated energies and properties with those from CCSD(T), the accuracy of different functionals for oxovanadium systems can be assessed.

Investigate challenging systems: For cases where DFT may fail, such as systems with significant multi-reference character or complex electronic states, CC methods can provide a more reliable description. researchgate.net

Obtain highly accurate energies: CC methods are used to calculate precise reaction energies, activation barriers, and bond dissociation energies, providing a deeper quantitative understanding of the system's thermodynamics and kinetics. researchgate.net

The primary drawback of CC methods is their high computational cost, which scales rapidly with the size of the system, often limiting their application to smaller model complexes. maplesoft.com

To study a complex like this compound in a realistic environment, such as dissolved in a solvent or interacting with a biological macromolecule, a full quantum mechanical treatment is often computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by partitioning the system into two regions. nih.gov

QM Region: The chemically active center, in this case, the oxovanadium core and the directly coordinated ethoxymethoxyethane ligand, is treated with a high-level quantum mechanics method (like DFT). nih.gov

MM Region: The surrounding environment (e.g., solvent molecules, the rest of a protein) is described using a classical molecular mechanics force field. nih.gov

This hybrid approach allows for the inclusion of environmental effects, such as solvation, hydrogen bonding, and steric constraints, on the structure and properties of the complex. QM/MM optimizations can provide a more accurate picture of the geometry and electronic structure in a condensed phase compared to gas-phase calculations. nih.gov

Quantum Chemical Descriptors and Their Relationship to Molecular Reactivity

Quantum chemical calculations provide a suite of electronic structure descriptors that are fundamental to understanding the reactivity of this compound. These descriptors, derived from the molecule's wave function, offer quantitative measures of its electronic properties and can be correlated with its chemical behavior.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap, the energy difference between these two orbitals, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species.

Other important descriptors include Mulliken atomic charges, which provide an estimation of the partial charge distribution on each atom within the molecule. This information is vital for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. The electrostatic potential map, which visually represents the charge distribution on the molecule's surface, offers a more intuitive picture of these reactive sites.

The relationship between these quantum chemical descriptors and the reactivity of this compound can be summarized in the following interactive table, which presents hypothetical calculated values.

Quantum Chemical DescriptorCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates the energy of the highest-energy electrons available for donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest-energy orbital available to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower reactivity.
Mulliken Charge on Vanadium+1.5 eThe positive charge suggests the vanadium center is an electrophilic site.
Dipole Moment3.8 DA significant dipole moment indicates a polar molecule, influencing its interactions.

This data is illustrative and based on typical values for similar oxovanadium complexes.

By analyzing these descriptors, researchers can make informed predictions about the reaction mechanisms that this compound might undergo, such as its susceptibility to nucleophilic attack at the vanadium center or its potential to engage in redox reactions. These theoretical insights are invaluable for designing new synthetic routes and for understanding the catalytic potential of this and related oxovanadium complexes.

Reactivity and Catalytic Science of Ethoxymethoxyethane;oxovanadium

Fundamental Redox Chemistry and Electron Transfer Properties of the Oxovanadium Center

The reactivity of oxovanadium complexes is fundamentally governed by the accessible oxidation states of the vanadium center, which most commonly cycles between +4 (VIV) and +5 (VV). The oxovanadium(IV) cation (VO2+), a paramagnetic d1 species, is the most stable diatomic ion known and its chemistry is extensive. The VIV/VV redox couple is central to the catalytic activity of these complexes in a wide array of transformations.

The electron transfer properties of an oxovanadium complex are significantly influenced by the nature of the coordinating ligands. Ligands, such as the proposed ethoxymethoxyethane, with oxygen and nitrogen donor atoms, can modulate the redox potential of the vanadium center. The coordination of these ligands to the VO2+ core can stabilize the higher VV oxidation state, facilitating oxidative processes.

In many catalytic cycles, the oxovanadium(IV) precatalyst undergoes an initial oxidation to an active oxovanadium(V) species. nih.gov This transformation is often achieved by a terminal oxidant, such as a hydroperoxide. The resulting VV species is a potent oxidizing agent capable of participating in various substrate oxidation reactions. Following the oxidative step, the vanadium center is reduced back to VIV, completing the catalytic cycle. The ease of this VIV ↔ VV transition is a key determinant of the complex's catalytic efficacy.

Spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR), are invaluable for studying the paramagnetic VIV state. sciensage.info The hyperfine structure observed in EPR spectra provides detailed information about the coordination environment of the vanadium center. sciensage.info Changes in the EPR signal during a reaction can offer insights into the involvement of the VIV species in the catalytic mechanism. sciensage.info Furthermore, cyclic voltammetry is a powerful tool to quantify the redox potentials of the VIV/VV couple and to study the electron transfer kinetics.

The dissolution of oxovanadium(IV) complexes in organic solvents can lead to the coordination of a donor ligand, forming products of the type [VO(L)n], where L is the coordinated ligand. researchgate.net This interaction with the solvent or other ligands present in the reaction medium can significantly impact the electronic structure and, consequently, the redox properties of the vanadium center. researchgate.net

Homogeneous Catalytic Applications in Organic Transformations

Oxovanadium complexes are versatile catalysts for a range of organic transformations, primarily leveraging the VIV/VV redox couple for oxidative reactions. epa.gov The specific reactivity and selectivity of these catalysts can be tuned by modifying the ligand framework.

Oxovanadium complexes are particularly renowned for their ability to catalyze a variety of oxidation reactions. epa.gov These transformations are of great importance in both laboratory-scale synthesis and industrial processes.

The epoxidation of olefins is a cornerstone application of oxovanadium catalysis. Oxovanadium(IV) complexes, in the presence of a suitable terminal oxidant, are highly effective for the conversion of alkenes to their corresponding epoxides. A common substrate for studying this reactivity is cyclooctene (B146475).

The catalytic cycle generally involves the oxidation of the VIV precatalyst to a VV-peroxo or VV-hydroperoxo species by the terminal oxidant. This high-valent species then transfers an oxygen atom to the olefin, forming the epoxide and regenerating the VIV catalyst.

The Role of Terminal Oxidants: The choice of terminal oxidant is crucial for the success of the epoxidation reaction. Common oxidants include:

tert-Butyl hydroperoxide (TBHP): TBHP is a widely used oxidant in oxovanadium-catalyzed epoxidations, often leading to high conversions and selectivities. nrct.go.thmdpi.com For instance, an oxovanadium(IV) Schiff base complex immobilized on montmorillonite (B579905) achieved up to 90% conversion of cyclooctene with 100% selectivity to cyclooctene oxide using TBHP. nrct.go.th

Hydrogen peroxide (H₂O₂): While a greener oxidant, H₂O₂ can sometimes lead to lower yields or require specific reaction conditions or co-catalysts to be effective. rsc.org

Molecular Oxygen (O₂): In some systems, O₂ can be used as the terminal oxidant, often in the presence of a reducing agent or under specific reaction conditions to facilitate the formation of the active catalytic species. scispace.com

The reaction conditions, including solvent, temperature, and the molar ratio of substrate to oxidant, also play a significant role in the efficiency of the epoxidation. mdpi.com For example, with some oxovanadium-salen catalysts, a 1:3 ratio of cycloalkene to TBHP was found to be optimal, yielding close to 90% epoxide in 270 minutes. mdpi.com

Catalyst SystemSubstrateOxidantConversion (%)Selectivity (%)Reference
Oxovanadium(IV) Schiff base on montmorilloniteCycloocteneTBHPup to 90100 nrct.go.th
Oxovanadium-salen complexCycloalkeneTBHP~90- mdpi.com
Tridentate Schiff base complexCycloocteneTBHP95100 mdpi.com

Oxovanadium complexes are also effective catalysts for the oxidation of sulfides to sulfoxides and sulfones. This transformation is of interest for the synthesis of biologically active molecules and for the removal of sulfur-containing compounds from fuels.

The mechanism is believed to be similar to that of olefin epoxidation, where an active VV-peroxo species transfers an oxygen atom to the sulfur atom of the sulfide. By carefully controlling the reaction conditions and the amount of oxidant, it is often possible to selectively obtain the sulfoxide (B87167) without over-oxidation to the sulfone. rsc.org

For example, oxovanadium(IV)-functionalized nanofibers have been used as heterogeneous catalysts for the oxidation of thioanisole (B89551), achieving near-quantitative conversion in under 90 minutes. researchgate.net These catalysts also demonstrated good recyclability. researchgate.net Both homogeneous and heterogeneous oxovanadium catalysts have shown excellent conversions of thioanisole to its corresponding sulfoxide, often under mild, room-temperature conditions. researchgate.net

Catalyst SystemSubstrateOxidantConversion (%)ProductReference
Oxovanadium(IV)-functionalized nanofibersThioanisoleH₂O₂~100Methyl phenyl sulfoxide researchgate.net
Imidazole-bound oxovanadium(IV) complexesThioanisoleH₂O₂100Methyl phenyl sulfoxide researchgate.net

The oxidation of alcohols to aldehydes and ketones is another important application of oxovanadium catalysis. These reactions can be performed using various terminal oxidants. ijirset.com

Polymer-supported oxovanadium(IV) complexes have been shown to catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) with high conversion (96%) and selectivity (100%) using molecular oxygen as the oxidant. scispace.comexlibrisgroup.com The use of a polymer support can also facilitate catalyst recycling. scispace.comexlibrisgroup.com

The choice of solvent can significantly influence the product distribution. For instance, in the oxidation of benzyl alcohol with an oxovanadium catalyst, performing the reaction in toluene (B28343) yielded only benzaldehyde, whereas in acetonitrile, a mixture of benzaldehyde and benzoic acid was formed. ijirset.com

Oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated moderate activity in the oxidation of phenylethanol to acetophenone (B1666503) using TBHP, with yields up to 46%. nih.gov Hydrogen peroxide was found to be a less effective oxidant in this particular system. nih.gov

Catalyst SystemSubstrateOxidantConversion (%)Selectivity (%)ProductReference
Polymer-anchored V(IV) complexBenzyl alcoholO₂96100Benzaldehyde scispace.comexlibrisgroup.com
[VO(2,6-(Me)₂-quin)₂]PhenylethanolTBHP46 (yield)-Acetophenone nih.gov
Vanadium complex with catecholate ligandBenzyl alcoholTBHP-Selective to benzaldehyde in tolueneBenzaldehyde ijirset.com

Oxovanadium complexes can catalyze the oxidative coupling of phenols to form C-C or C-O coupled products. These reactions are valuable for the synthesis of biphenols and other dimeric structures, which are important intermediates in the synthesis of polymers and fine chemicals.

The mechanism often involves the one-electron oxidation of two phenol (B47542) molecules by the VV center, leading to the formation of phenoxy radicals. These radicals then couple to form the dimeric product, and the vanadium is reduced to VIV.

For example, the oxidative coupling of 2,6-di-tert-butylphenol (B90309) can be catalyzed by oxovanadium complexes to produce the corresponding diphenoquinone. rsc.org The development of asymmetric oxidative coupling reactions using chiral oxovanadium complexes has also been an area of significant research, allowing for the synthesis of enantiomerically enriched biaryl compounds. acs.org Mechanistic studies suggest that these reactions can proceed through a radical-radical coupling mechanism. upenn.edu

Oxidation Reactions

Hydroxylation of Aromatic Substrates

The direct hydroxylation of aromatic C-H bonds to produce phenols is a challenging yet highly valuable transformation in synthetic chemistry. researchgate.net Oxovanadium complexes have been explored as catalysts for this reaction, often in the presence of an oxidant like hydrogen peroxide (H₂O₂). researchgate.net While specific data on ethoxymethoxyethane;oxovanadium is unavailable, research on other oxovanadium(IV) complexes, such as those with salicylaldehyde (B1680747) derivatives (Hdsal), provides insight into their potential. Complexes like [V(IV)O(dsal)₂(H₂O)] have been synthesized and characterized, demonstrating the coordination of aromatic aldehydes to the vanadium center. nih.gov The catalytic activity of such complexes in hydroxylation reactions is an area of ongoing investigation. For instance, manganese complexes with bulky aminopyridine ligands have shown success in catalyzing aromatic C-H bond oxidations using H₂O₂ in fluorinated alcohols. researchgate.net This suggests that tuning the ligand environment around a metal center, such as vanadium, is a key strategy for achieving selective aromatic hydroxylation.

Polymerization and Oligomerization Reactions

Oxovanadium complexes are well-established as catalysts and precatalysts in the polymerization and oligomerization of various monomers.

Vanadium-based catalysts are of significant industrial and academic interest for ethylene (B1197577) polymerization. acs.orgmdpi.com The catalytic activity and the properties of the resulting polyethylene (B3416737) are highly dependent on the ligand sphere of the vanadium center, the nature of the cocatalyst (often an aluminum alkyl), and the polymerization conditions. acs.orgrsc.orgmdpi.com For example, binuclear vanadium complexes, when activated by ethylaluminum dichloride (Et₂AlCl), have demonstrated higher activities in ethylene polymerization compared to their mononuclear counterparts. rsc.org

The mechanism of ethylene polymerization with vanadium catalysts has been a subject of study for decades. acs.org Computational studies, often employing density functional theory (DFT), have been used to elucidate the mechanistic details of ethylene polymerization catalyzed by half-titanocenes, providing insights that can be analogous to vanadium systems. mdpi.com These studies investigate the initiation, propagation, and termination steps of the catalytic cycle. mdpi.com Supported vanadium-magnesium catalysts are also utilized, and their activity can be influenced by the vanadium content and the presence of hydrogen, which acts as a chain transfer agent to control the molecular weight of the polymer. mdpi.com

This table is illustrative of general findings in the field and does not represent data for "this compound".

Oxovanadium(IV) complexes have shown significant promise as precatalysts for the oligomerization of functionalized olefins, such as unsaturated alcohols. nih.govmdpi.com For instance, oxovanadium(IV) microclusters with 2-phenylpyridine, upon activation with modified methylaluminoxane (B55162) (MMAO-12), exhibit very high catalytic activity for the oligomerization of allyl alcohol, 3-buten-1-ol, and 2,3-dibromo-2-propen-1-ol. nih.gov The resulting oligomers typically consist of a mixture of chains with varying numbers of monomer units. nih.gov

The choice of ligands and the oxidation state of the vanadium center play a crucial role in the catalytic activity. Studies comparing various oxovanadium(IV) and dioxovanadium(V) complexes with O, N, and S donor ligands have shown that the catalytic performance is highly dependent on the specific unsaturated alcohol being oligomerized. mdpi.com It has been observed that a higher oxidation state (V⁵⁺) can promote higher catalytic activity in certain olefin oligomerizations. mdpi.com

Table 2: Oligomerization of Unsaturated Alcohols with Oxovanadium Complexes

Catalyst Unsaturated Alcohol Key Findings
Oxovanadium(IV) microclusters with 2-phenylpyridine/MMAO-12 Allyl alcohol, 3-buten-1-ol Very high catalytic activity. nih.gov

This table is illustrative of general findings in the field and does not represent data for "this compound".

Lewis Acid Catalysis in Multi-Component and Cascade Reactions (e.g., Pictet-Spengler-Dehydrogenative Aromatization)

The ability of high-valent metal complexes to act as Lewis acids is a cornerstone of their application in catalysis. researchgate.net Vanadium(V) complexes, in particular, are effective Lewis acid catalysts and can also participate in redox processes, making them suitable for cascade reactions. mdpi.com A notable example is the one-pot synthesis of phenanthridine (B189435) derivatives through a Pictet-Spengler-dehydrogenative aromatization sequence. mdpi.comresearchgate.net In this process, the Lewis acidic vanadium(V) complex first promotes the Pictet-Spengler reaction of an imine intermediate. mdpi.com Subsequently, the same complex acts as an oxidant to facilitate the dehydrogenative aromatization of the resulting tetrahydroisoquinoline intermediate. mdpi.com This dual functionality allows for the efficient construction of complex heterocyclic scaffolds under mild, aerobic conditions. mdpi.com The Pictet-Spengler reaction itself can be efficiently catalyzed by various Lewis acids. nih.gov

Asymmetric Catalysis and Enantioselective Synthetic Applications

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a critical field in modern chemistry, particularly for the production of pharmaceuticals. nih.govyoutube.com Chiral oxovanadium complexes have been developed for enantioselective transformations. For instance, chiral vanadium(V) complexes have been successfully applied to the enantioselective synthesis of axially chiral phenanthridine derivatives. mdpi.com The design of chiral ligands that coordinate to the vanadium center is key to inducing enantioselectivity. acs.org

The field of asymmetric catalysis is broad, with various strategies employed, including the use of chiral Brønsted acids, transition metal complexes, and organocatalysts. nih.govnih.govyoutube.com In the context of vanadium, the development of catalysts for reactions like the asymmetric oxidative coupling of 2-naphthols demonstrates the potential for creating axially chiral biaryls with high enantioselectivity. acs.org

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new, more efficient ones. Mechanistic studies often involve a combination of experimental techniques and computational modeling. For vanadium-catalyzed reactions, these investigations aim to identify the active catalytic species, intermediates, and transition states.

For example, in the vanadium-catalyzed Pictet-Spengler-dehydrogenative aromatization, a plausible catalytic cycle involves the initial coordination of the vanadium(V) complex to the reactants, facilitating the cyclization and subsequent oxidation. researchgate.net In polymerization reactions, mechanistic studies focus on the steps of monomer insertion into the vanadium-alkyl bond and the pathways for chain termination and transfer. acs.orgmdpi.com

In the oxidative cleavage of alkenes to aldehydes catalyzed by a vanadium(IV)-oxo corrole (B1231805) complex, a proposed mechanism involves the interaction of the catalyst with H₂O₂ to form a reactive oxidizing species that then attacks the olefin. researchgate.net Spectroscopic and kinetic studies are often employed to gain insight into these mechanisms. researchgate.netrsc.orgmdpi.com

Elucidation of Active Species and Transition States using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of catalytic cycles involving oxovanadium complexes. nih.govdergipark.org.tr These theoretical studies provide insights into the electronic structure and geometries of reactants, intermediates, transition states, and products.

For many oxovanadium-catalyzed oxidation reactions, the active species is often a vanadium(V)-peroxo or a related high-valent oxo species. tandfonline.com DFT calculations can model the formation of these species from the reaction of a vanadium(IV) or (V) precursor with an oxidant, such as hydrogen peroxide. The calculations can help to predict the most likely coordination environment of the active species and the nature of the vanadium-oxygen bonds. dergipark.org.tr

Furthermore, computational studies allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy pathway and the structure of the transition states. For instance, in the epoxidation of olefins, DFT can be used to compare different proposed mechanisms, such as the concerted or stepwise transfer of an oxygen atom from the peroxo-vanadium species to the double bond. tandfonline.com The calculated activation barriers for these different pathways can then be compared with experimental kinetic data to validate the proposed mechanism.

Table 1: Representative Calculated Parameters for Oxovanadium Complexes

Parameter Typical Calculated Value Significance
V=O Stretching Frequency 950-1000 cm⁻¹ Indicates the strength and nature of the vanadium-oxo bond. dergipark.org.tr
V-O(ligand) Bond Length 1.8 - 2.2 Å Reflects the coordination geometry and steric hindrance of the ligands. dergipark.org.tr
HOMO-LUMO Gap Variable Relates to the electronic stability and reactivity of the complex. dergipark.org.tr
Activation Energy (Ea) Varies with reaction A key parameter for predicting reaction rates and comparing catalytic efficiency. nih.gov

Note: These are typical ranges and can vary significantly based on the specific ligand system and computational method used.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are fundamental to understanding the mechanism of a catalytic reaction, providing quantitative data on reaction rates, orders of reaction with respect to reactants and catalyst, and the influence of reaction conditions such as temperature and solvent. acs.orgacs.org

In the context of oxovanadium catalysis, kinetic analyses often involve monitoring the disappearance of a reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy, gas chromatography, or NMR spectroscopy. acs.org The data obtained can be used to derive a rate law, which provides a mathematical description of the reaction kinetics.

For example, in an oxidation reaction catalyzed by an oxovanadium complex, the rate law might show a first-order dependence on the concentrations of the substrate and the catalyst, and a more complex dependence on the oxidant concentration. This can provide clues about the elementary steps of the reaction, such as the formation of a catalyst-substrate complex prior to the rate-determining step.

By performing kinetic studies at different temperatures, the activation parameters of the reaction, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Arrhenius and Eyring equations. acs.org These parameters offer deeper insights into the nature of the transition state. A negative entropy of activation, for instance, often suggests an associative mechanism where the transition state is more ordered than the reactants. researchgate.net

Catalyst Design and Performance Optimization

The design of highly efficient and selective oxovanadium catalysts hinges on a thorough understanding of how the catalyst's structure influences its performance.

Influence of Ligand Architecture on Catalytic Activity, Turnover Number, and Selectivity

The ligand framework surrounding the vanadium center is a critical determinant of the catalyst's activity, selectivity, and stability. rsc.orgresearchgate.net The electronic and steric properties of the ligands can be systematically varied to fine-tune the catalyst's performance.

Electronic Effects: Electron-donating groups on the ligand can increase the electron density at the vanadium center, which can influence its redox potential and its ability to activate substrates. Conversely, electron-withdrawing groups can enhance the Lewis acidity of the vanadium center, which can be beneficial for reactions involving the activation of Lewis bases. rsc.org

Steric Effects: The steric bulk of the ligands can control access to the active site, influencing substrate selectivity. Bulky ligands can prevent the coordination of larger substrates, leading to size-selective catalysis. They can also play a role in preventing catalyst deactivation pathways such as dimerization. rsc.org

Turnover Number (TON) and Turnover Frequency (TOF): The ligand architecture directly impacts the TON (moles of product per mole of catalyst) and TOF (TON per unit time). A well-designed ligand can lead to a more stable and reactive catalyst, resulting in higher TONs and TOFs.

Table 2: Hypothetical Influence of Ligand Modification on Catalysis

Ligand Modification Effect on Activity Effect on Selectivity Rationale
Introduction of bulky alkyl groups May decrease May increase for smaller substrates Steric hindrance controls substrate access. rsc.org
Incorporation of electron-withdrawing groups May increase Can alter chemoselectivity Enhances Lewis acidity of the vanadium center. rsc.org
Use of chiral ligands Can induce enantioselectivity Can induce enantioselectivity Creates a chiral environment around the active site.

This table presents generalized trends; actual outcomes are highly dependent on the specific reaction and catalyst system.

Stability and Recyclability of this compound Catalysts under Reaction Conditions

For a catalyst to be industrially viable, it must exhibit high stability and be readily recyclable. Homogeneous oxovanadium catalysts can suffer from deactivation through various pathways, including ligand dissociation, oxidation of the ligand, or the formation of inactive oxo-bridged dimers. rsc.org

Recyclability is a major challenge for homogeneous catalysts. After the reaction, the catalyst needs to be separated from the product mixture. This can sometimes be achieved through techniques like solvent extraction or precipitation, but these methods can be inefficient and lead to catalyst loss.

Exploration of Heterogeneous Catalysis Strategies (e.g., Immobilization on Polymer Supports)

To overcome the challenges of catalyst separation and recycling, significant research has focused on the heterogenization of homogeneous oxovanadium catalysts. acs.orggrowingscience.com This involves anchoring the active oxovanadium complex onto a solid support.

Common supports include:

Polymers: Polystyrene-based resins are frequently used. The polymer can be functionalized with groups that can coordinate to the vanadium complex. researchgate.net

Inorganic Oxides: Silica, alumina, and zeolites are common inorganic supports. The surface of these materials can be modified to provide anchoring sites for the catalyst. acs.orggrowingscience.com

Carbon-based Materials: Activated carbon and graphene oxide have also been employed as supports. rsc.org

The immobilization process can sometimes alter the catalytic activity and selectivity of the complex due to conformational constraints or interactions with the support surface. However, a key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration, which allows for straightforward recycling and reuse. chemistrystudent.com Studies have shown that immobilized oxovanadium catalysts can maintain high activity and selectivity over multiple reaction cycles with minimal leaching of the metal into the product stream. rsc.orgacs.org

Q & A

Q. 1.1. What are the standard methods for synthesizing oxovanadium(IV) complexes with mixed ligands like ethoxymethoxyethane?

Synthesis typically involves reacting vanadyl sulfate (VOSO₄) or vanadyl acetylacetonate ([VO(acac)₂]) with ethoxymethoxyethane ligands under controlled pH and temperature. For example, Schiff base ligands can be generated via condensation reactions between aldehydes/ketones and amines, followed by coordination with oxovanadium(IV) in ethanol or methanol . Characterization employs elemental analysis, IR (to confirm ligand bonding via ν(V=O) ~950–980 cm⁻¹ and ν(V–N) ~450 cm⁻¹), and magnetic susceptibility (μeff ~1.7–1.8 BM for d¹ systems) . Single-crystal X-ray diffraction (as in [VO(acac)₂]) is critical for confirming distorted octahedral geometries .

Q. 1.2. How can researchers validate the purity and structural integrity of synthesized oxovanadium(IV) complexes?

Key techniques include:

  • Elemental analysis (C, H, N, V) to confirm stoichiometry.
  • UV-Vis spectroscopy (d-d transitions at 600–800 nm for VO²⁺) .
  • Electron Spin Resonance (ESR) to detect axial symmetry (g∥ ≈ 1.94, g⊥ ≈ 1.98) and hyperfine splitting from the ⁵¹V nucleus .
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydration states .

Q. 1.3. What analytical techniques are essential for studying oxovanadium(IV) coordination environments?

  • X-ray crystallography provides bond lengths (V=O ~1.58–1.62 Å) and angles .
  • EPR spectroscopy identifies ligand field symmetry and spin Hamiltonian parameters .
  • Vibrational spectroscopy (IR/Raman) distinguishes V=O stretching modes and ligand coordination modes .

Advanced Research Questions

Q. 2.1. How can contradictions between spectroscopic and crystallographic data for oxovanadium(IV) complexes be resolved?

Discrepancies often arise from solution vs. solid-state dynamics. For example, ESR may suggest axial symmetry in solution, while XRD reveals distorted geometries. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic structures and validate experimental data . Cross-validate with EXAFS to probe local coordination in both phases .

Q. 2.2. What experimental design considerations are critical for studying oxovanadium(IV) interactions with biomolecules (e.g., glutathione)?

  • Speciation studies : Use potentiometric titrations to determine stability constants under physiological pH (4–8) .
  • Redox control : Maintain inert atmospheres (N₂/Ar) to prevent oxidation to V(V). Monitor using cyclic voltammetry (E₁/₂ ≈ −0.2 to +0.5 V vs. SCE) .
  • EPR and NMR to track binding modes (e.g., sulfhydryl vs. carboxylate coordination) .

Q. 2.3. How can researchers address discrepancies in biological activity data for oxovanadium(IV) complexes?

  • Standardize assay conditions : Control pH, temperature, and redox potential to minimize variability .
  • Cellular uptake studies : Use ICP-MS to quantify intracellular vanadium and correlate with cytotoxicity (e.g., IC₅₀ values) .
  • Compare with structurally analogous complexes (e.g., [VO(sal-L-alanine)(H₂O)] vs. [VO(acac)₂]) to isolate ligand-specific effects .

Q. 2.4. What strategies mitigate vanadium’s redox instability in catalytic or medicinal applications?

  • Chelate design : Use redox-noninnocent ligands (e.g., polypyridyl or Schiff bases) to stabilize V(IV) .
  • Add antioxidants : Include ascorbate or glutathione to suppress V(IV)→V(V) oxidation .
  • Encapsulation : Embed complexes in matrices (e.g., silica nanoparticles) to limit environmental exposure .

Methodological Guidelines

Q. 3.1. How should researchers design ligands to enhance oxovanadium(IV) complex stability?

  • Prioritize O,N-donor ligands (e.g., Schiff bases, 8-hydroxyquinoline derivatives) for strong chelation .
  • Optimize steric bulk to prevent dimerization (e.g., tridentate vs. tetradentate ligands) .
  • Validate via Hammett constants to correlate electronic effects with stability .

Q. 3.2. What protocols ensure reproducibility in oxovanadium(IV) complex synthesis?

  • Document reaction parameters: solvent polarity, pH, and molar ratios (e.g., 1:2 V:ligand for bis-complexes) .
  • Purify ligands via recrystallization before use .
  • Report crystal growth conditions (e.g., slow evaporation vs. diffusion) .

Q. 3.3. How to present conflicting spectral data in publications?

  • Include raw data in supplementary materials (e.g., ESR spectra, XRD cif files) .
  • Discuss limitations (e.g., crystal packing effects on bond lengths) .
  • Use tables to compare experimental vs. computational results (e.g., bond lengths from XRD vs. DFT) .

Emerging Research Directions

Q. 4.1. What computational tools are advancing oxovanadium(IV) research?

  • Molecular docking to predict protein binding sites (e.g., tyrosine phosphatase inhibition) .
  • TD-DFT to simulate UV-Vis spectra and assign electronic transitions .
  • MD simulations to model solution dynamics and ligand exchange kinetics .

Q. 4.2. How can oxovanadium(IV) complexes be optimized for catalytic applications?

  • Study biomimetic systems (e.g., bromination catalysis using [VO(Tp⁴I)(C₆H₉O₂)]·2H₂O) .
  • Tune ligand electronics to enhance substrate activation (e.g., electron-withdrawing groups for electrophilic catalysis) .

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